Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that incorporates a thieno[2,3-B]pyridine framework. This compound is characterized by its unique structural features and potential applications in medicinal chemistry, particularly in drug development. The chemical formula for Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate is C10H8BrNO2S, with a molecular weight of 274.14 g/mol .
The synthesis of Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate typically involves several steps:
A common synthetic route includes treating thieno[2,3-B]pyridine with isoamyl nitrite and copper(II) bromide in acetonitrile at room temperature, followed by extraction and purification steps . The yield of this reaction can vary but has been reported to be around 53% under optimized conditions.
The molecular structure of Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate features a fused ring system that includes both a thieno and pyridine moiety. The presence of the bromine atom at the 5-position contributes to its reactivity profile.
Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate can participate in various chemical reactions due to the presence of functional groups:
For instance, in one synthetic route, the compound was subjected to palladium-catalyzed coupling with bispinacolatodiboron in dioxane at elevated temperatures . This highlights its versatility in synthetic organic chemistry.
The mechanism of action for Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate primarily relates to its interactions within biological systems. Compounds containing thieno[2,3-B]pyridine moieties have been studied for their potential as kinase inhibitors.
Research indicates that derivatives of thieno[2,3-B]pyridine exhibit significant activity against various kinases, which are crucial targets in cancer therapy . The exact mechanism often involves competitive inhibition at ATP-binding sites.
Relevant data from PubChem indicates high gastrointestinal absorption potential for this compound .
Ethyl 5-bromothieno[2,3-B]pyridine-2-carboxylate has significant applications in scientific research:
The C5-bromo substituent in ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate serves as a versatile handle for Pd-catalyzed cross-coupling, enabling precise structural diversification.
Table 1: Suzuki-Miyaura Coupling Outcomes with Ethyl 5-Bromothieno[2,3-b]pyridine-2-carboxylate
Boronic Acid/Esters | Catalyst System | Yield (%) | Key Applications |
---|---|---|---|
Phenylboronic acid | Pd(dppf)Cl₂ (2-4 mol%) | 65-84 | Antitumor scaffolds [4] |
4-CN-C₆H₄Bpin | Pd(dppf)Cl₂, K₂CO₃ | 78 | Electron-deficient derivatives |
3-ThienylB(OH)₂ | Pd(dppf)Cl₂, DME/H₂O | 82 | Heteroaryl-functionalized cores |
4-OMe-C₆H₄BF₃K | Pd(dppf)Cl₂ | 75 | Electron-rich analogs |
Suzuki-Miyaura couplings employ Pd(dppf)Cl₂ (2-4 mol%) with K₂CO₃ (6 equiv) in DME/H₂O (3:1) at 100°C, achieving 65-84% yields for 3-(hetero)aryl derivatives [4]. Electron-withdrawing groups (e.g., CN, CF₃) enhance electrophilicity for subsequent nucleophilic substitutions, while electron-donating groups (e.g., OMe) improve solubility for pharmaceutical formulation. Thienyl and pyridyl boronic acids undergo efficient coupling to yield π-extended systems for materials science .
While explicit examples with this specific substrate are unreported in the provided literature, established protocols for analogous bromothienopyridines use Pd₂(dba)₃/XPhos with Cs₂CO₃ in toluene at 80-100°C. Primary and secondary amines (e.g., morpholine, piperazine) typically yield 70-90% C5-aminated products – key intermediates for kinase inhibitors or antiangiogenic agents [4] .
Industrial synthesis leverages continuous bromination-esterification to enhance efficiency:
A theoretical route via ketene dithioacetals offers functional flexibility:
Microreactor technology significantly enhances bromination and coupling steps:
Table 2: Continuous Flow vs. Batch Process Comparison
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Bromination yield | 85% | 98% | +13% |
Reaction time | 4 h | 20 min | 12x faster |
Pd catalyst reuse | Not feasible | 15 cycles | Cost reduction |
Byproduct formation | 8-12% | <2% | Purity enhancement |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7